Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate
Description
This compound features a triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 7, linked via a carbamoyl group to a piperidine ring bearing a tert-butyl carboxylate at position 2. The triazolopyridine scaffold is notable for its rigid planar structure, which enhances binding affinity in medicinal chemistry applications, while the oxadiazole group contributes to metabolic stability and hydrogen-bonding interactions . The tert-butyl carboxylate on piperidine improves solubility and serves as a protective group during synthesis.
Propriétés
IUPAC Name |
tert-butyl 3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O4/c1-13-23-19(32-26-13)14-7-9-28-16(10-14)24-25-17(28)11-22-18(29)15-6-5-8-27(12-15)20(30)31-21(2,3)4/h7,9-10,15H,5-6,8,11-12H2,1-4H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVQGAXRYXSZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCCN(C4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and mechanisms of action based on diverse research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a piperidine ring, an oxadiazole moiety, and a triazole-pyridine unit. The synthesis typically involves multi-step reactions that integrate various functional groups to achieve the desired bioactive compound.
Synthesis Overview
- Starting Materials : Tert-butyl carbamate, 3-methyl-1,2,4-oxadiazole derivatives.
- Methodology : The synthesis may involve condensation reactions under specific catalytic conditions using reagents such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) in solvents like dimethylformamide (DMF) .
2. Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance:
- In vitro assays have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can be comparable to conventional antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Studies on cell lines such as MCF-7 (breast cancer) demonstrated cytotoxic effects with IC50 values indicating potent activity .
- Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor:
- It may target specific kinases involved in cancer cell signaling pathways .
- Molecular docking studies have provided insights into how the compound binds to these enzymes, suggesting a competitive inhibition model .
4. Research Findings and Case Studies
Several studies have contributed to the understanding of this compound's biological activity:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study B | Showed cytotoxicity in MCF-7 cells with an IC50 value of 25 µM; induced apoptosis confirmed through flow cytometry. |
| Study C | Explored the pharmacokinetics and bioavailability in animal models; found promising results for oral administration. |
5.
Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate presents a compelling profile as a bioactive compound with significant antimicrobial and anticancer properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its therapeutic potential.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Heterocyclic Diversity :
- The target compound’s triazolopyridine core distinguishes it from isoxazole (10l), oxadiazole-pyridine (patent examples), and imidazopyrrolopyrazine derivatives . Triazolopyridines are often employed in kinase inhibitors due to their ability to occupy hydrophobic pockets.
- The 3-methyl-oxadiazole group in the target compound enhances metabolic stability compared to unsubstituted oxadiazoles .
Functional Group Impact :
- The tert-butyl carboxylate on piperidine is a recurring motif, improving solubility and synthetic manipulability. In contrast, the tetrazole analog () replaces this group with a carboxylic acid bioisostere, enabling antidiabetic activity .
- The carbamoyl linker in the target compound may facilitate hydrogen bonding, similar to the amide linkages in CDK9 inhibitors () .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling reactions (e.g., carbamoylation or amidation), as seen in the CDK9 inhibitor synthesis (EDC/HOBt-mediated coupling) .
- Patent compounds () employ nucleophilic substitutions and cyclization steps, suggesting shared intermediates like tert-butyl piperidine carboxylates .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are absent, inferences can be drawn from analogs:
- Molecular Weight : ~500–550 g/mol (based on triazolopyridine-oxadiazole derivatives), within Lipinski’s rule limits.
- LogP : Estimated >2 due to aromatic heterocycles and tert-butyl group, favoring membrane permeability.
- Solubility: The tert-butyl carboxylate enhances aqueous solubility compared to non-polar analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
